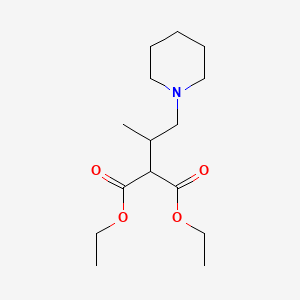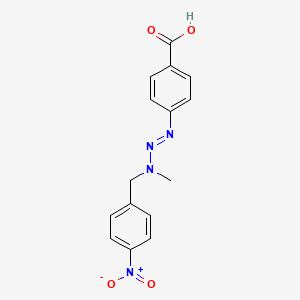![molecular formula C9H18ClNO2 B13789950 1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride CAS No. 947534-14-7](/img/structure/B13789950.png)
1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a catalyst to form the spiro compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce larger quantities of the compound, and additional steps such as purification and quality control are implemented to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Mechanism of Action
The mechanism of action of 1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: A similar spiro compound with a different ring structure.
1,5-Dioxa-9-azaspiro[5.5]undecane: Another spiro compound with a slightly different molecular arrangement.
Uniqueness
1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms in the rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
947534-14-7 |
|---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
1,5-dioxa-10-azaspiro[5.6]dodecane;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-9(4-6-10-5-1)11-7-2-8-12-9;/h10H,1-8H2;1H |
InChI Key |
NMUFLUHHRHLAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1)OCCCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)
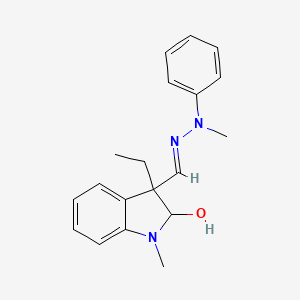
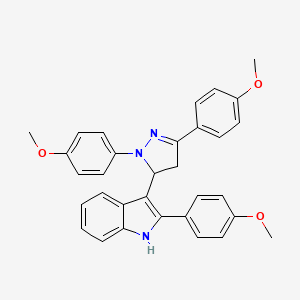

![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)
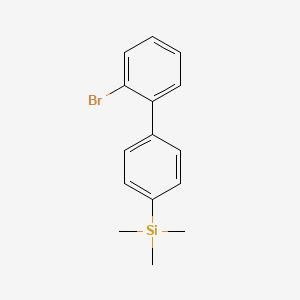
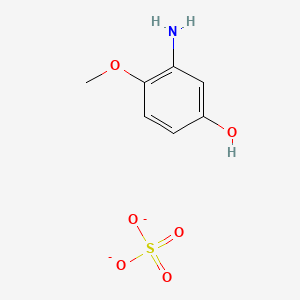

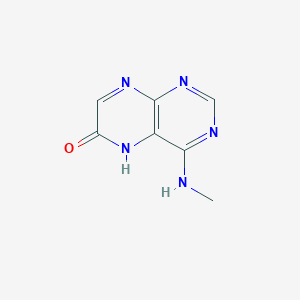
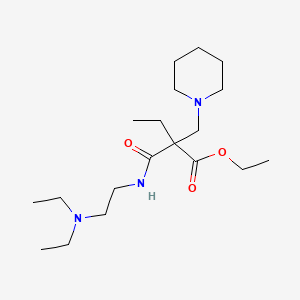
![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
